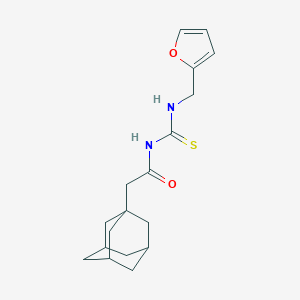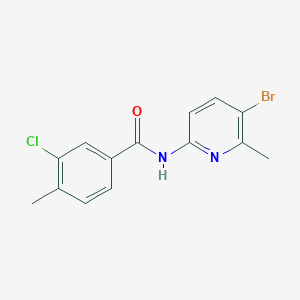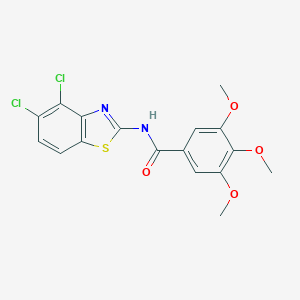![molecular formula C20H13N3O4 B251308 N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251308.png)
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as GSK-3β inhibitor, as it is a potent inhibitor of the glycogen synthase kinase-3 beta enzyme.
作用机制
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide is a potent inhibitor of the glycogen synthase kinase-3 beta enzyme, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this enzyme, N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide can modulate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the survival and growth of neurons. It has also been shown to decrease the levels of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory effects and to modulate the immune system.
实验室实验的优点和局限性
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a potent inhibitor of the glycogen synthase kinase-3 beta enzyme, which makes it a useful tool for investigating the role of this enzyme in various cellular processes. It also has potential therapeutic applications, which makes it an attractive target for drug development. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its mechanism of action is complex, and further research is needed to fully elucidate its effects on various signaling pathways.
未来方向
There are several future directions for the study of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide. One area of research is the investigation of its potential therapeutic applications in the treatment of Alzheimer's disease, bipolar disorder, and schizophrenia. Another area of research is the study of its effects on cancer cell growth and its potential use in cancer treatment. Additionally, further research is needed to fully elucidate its mechanism of action and its effects on various signaling pathways. Finally, the development of more potent and selective inhibitors of the glycogen synthase kinase-3 beta enzyme is an area of active research.
合成方法
The synthesis of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the synthesis of 4-(2-bromoacetyl)phenyl-1,3-benzodioxole, which is then reacted with 2-aminooxazole to form the desired compound. The final product is purified using column chromatography to obtain a pure compound.
科学研究应用
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of Alzheimer's disease, bipolar disorder, and schizophrenia. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit cancer cell growth.
属性
分子式 |
C20H13N3O4 |
|---|---|
分子量 |
359.3 g/mol |
IUPAC 名称 |
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H13N3O4/c24-19(13-5-8-15-17(10-13)26-11-25-15)22-14-6-3-12(4-7-14)20-23-18-16(27-20)2-1-9-21-18/h1-10H,11H2,(H,22,24) |
InChI 键 |
CQJIMUJKDOBHJO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B251225.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)
![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)

![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)

![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251237.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)

![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)